The biphenyl and carboxylic acid moieties in 2-CCPA present functionalities commonly found in ligands for various biological targets. Biphenyl rings are known for their ability to interact with protein binding pockets through hydrophobic interactions and pi-stacking. Carboxylic acids can form hydrogen bonds with polar residues in proteins, contributing to ligand affinity and specificity [].
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is an organic compound characterized by a biphenyl structure with a chlorine substituent and an acetic acid functional group. Its molecular formula is C15H13ClO2, and it features a biphenyl moiety where one of the phenyl rings has a chlorine atom positioned at the 3' position relative to the acetic acid group. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.
The synthesis of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid can be achieved through various methods:
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid has potential applications in:
Several compounds share structural similarities with 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | Chlorine at the para position | Potentially different biological activity due to position |
| 2-(3-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid | Methoxy group instead of chlorine | Different electronic properties affecting reactivity |
| 2-(Phenyl)-acetic acid | Simple phenyl group without biphenyl structure | Lacks the biphenyl's unique electronic characteristics |
| 2-(4-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | Fluorine substituent | Fluorine may impact lipophilicity and metabolic stability |
Each of these compounds exhibits distinct properties and potential applications, making them valuable in various fields of research and industry.
The systematic nomenclature of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid follows established International Union of Pure and Applied Chemistry conventions for naming substituted biphenyl derivatives with carboxylic acid functionality. The compound is officially designated as [1,1'-Biphenyl]-4-acetic acid, 3'-chloro-, reflecting its structural composition of two phenyl rings connected via a single carbon-carbon bond, with an acetic acid substituent at the 4-position of one ring and a chlorine atom at the 3'-position of the adjacent ring. Alternative nomenclature systems identify this compound as (3'-Chlorobiphenyl-4-yl)acetic acid or [4-(3-Chlorophenyl)phenyl]acetic acid, emphasizing different aspects of its molecular architecture. The structural identification relies on several key spectroscopic and analytical parameters, including its characteristic InChI designation InChI=1/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17), which provides a complete computational representation of its molecular connectivity.
The compound's three-dimensional structure reveals a biphenyl core with significant conformational flexibility due to the relatively unrestricted rotation around the central carbon-carbon bond connecting the two aromatic rings. The chlorine substitution at the 3'-position introduces both steric and electronic effects that influence the compound's overall chemical behavior, while the acetic acid moiety at the 4-position provides a site for hydrogen bonding and ionic interactions. Physical property data indicates a calculated density of approximately 1.27 grams per cubic centimeter and a predicted boiling point of 418.5 degrees Celsius at standard atmospheric pressure, reflecting the compound's substantial molecular weight and intermolecular hydrogen bonding capabilities. The predicted vapor pressure of 9.45 × 10^-8 millimeters of mercury at 25 degrees Celsius suggests relatively low volatility, consistent with the presence of the carboxylic acid functional group. These structural characteristics collectively define the compound's unique position within the broader family of substituted biphenyl derivatives and establish the foundation for understanding its chemical reactivity and potential applications.
The development of biphenyl derivative chemistry traces its origins to foundational work conducted in the nineteenth century, establishing a rich historical context within which 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid finds its scientific significance. The pioneering efforts of Wurtz in 1855, who first reported carbon-carbon bond formation reactions between alkyl halides in the presence of sodium metal, initiated a trajectory of research that would eventually encompass the synthesis of complex biphenyl scaffolds. The subsequent expansion of this methodology by Fittig in 1862 to include aryl halide coupling reactions laid the groundwork for systematic approaches to biphenyl synthesis, establishing the theoretical and practical foundations that would later enable the targeted synthesis of specifically substituted derivatives like 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid. The early twentieth century witnessed significant advances through the contributions of Ullmann, who described copper-catalyzed homocoupling reactions involving halo-arenes in 1901, and Bennett and Turner, who demonstrated the homodimerization of Grignard reagents in 1914, expanding the synthetic arsenal available for biphenyl construction.
The historical progression of biphenyl chemistry accelerated dramatically during the latter half of the twentieth century with the development of sophisticated cross-coupling methodologies. The introduction of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura methodology, revolutionized the field by providing highly efficient and selective methods for constructing biphenyl derivatives with precise substitution patterns. These advances directly enabled the rational design and synthesis of compounds like 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, where specific positioning of both the chlorine substituent and the acetic acid functionality could be achieved through strategic synthetic planning. The historical context of phenylacetic acid research further enriches this compound's significance, as phenylacetic acid derivatives have been recognized since the early twentieth century for their biological activity and synthetic utility. The convergence of biphenyl synthesis methodology with phenylacetic acid chemistry represents a natural evolution in organic synthesis, reflecting the ongoing quest to combine established pharmacophores with novel structural modifications to achieve enhanced or novel biological activities.
The significance of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid in organometallic chemistry extends beyond its role as a synthetic target to encompass its function as both a substrate and a ligand in various metal-catalyzed transformations. The presence of the chlorine substituent at the 3'-position provides a reactive site for oxidative addition reactions with low-valent transition metals, particularly palladium and nickel complexes, enabling further structural elaboration through cross-coupling methodologies. This reactivity profile makes the compound particularly valuable as an intermediate in the synthesis of more complex biphenyl derivatives, where the chlorine atom can be selectively replaced with various carbon, nitrogen, or oxygen-based nucleophiles under appropriate catalytic conditions. The carboxylic acid functionality simultaneously offers opportunities for coordination chemistry, where the compound can function as a monodentate or bridging ligand in the formation of metal complexes with potential catalytic or materials applications.
Recent advances in organometallic chemistry have highlighted the utility of biphenyl-based ligands in asymmetric catalysis, where the axial chirality inherent in certain biphenyl configurations can be leveraged to achieve enantioselective transformations. While 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid itself may not exhibit axial chirality due to its substitution pattern, it serves as a valuable precursor for the synthesis of chiral biphenyl ligands through further functionalization reactions. The compound's dual functionality, combining electrophilic reactivity at the chlorine center with nucleophilic potential at the carboxylate oxygen atoms, positions it as a versatile building block in the construction of multidentate ligand systems. These characteristics have prompted investigations into its use in metal-catalyzed carbon-carbon bond forming reactions, where the biphenyl scaffold can provide both electronic stabilization and steric control in transition metal complexes. The ongoing development of new organometallic methodologies continues to expand the potential applications of this compound, particularly in areas requiring precise control over molecular architecture and stereochemistry.
The classification of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid within the broader category of substituted phenylacetic acids reveals its position as a member of a structurally diverse and biologically significant class of compounds. Phenylacetic acid derivatives, characterized by the presence of a benzene ring directly attached to an acetic acid moiety, represent a fundamental structural motif in medicinal chemistry, with numerous examples demonstrating anti-inflammatory, analgesic, and antipyretic activities. The parent compound phenylacetic acid, bearing the molecular formula C8H8O2, serves as the structural foundation from which more complex derivatives like 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid are conceptually derived through strategic substitution and structural elaboration. The incorporation of the biphenyl system significantly expands the molecular framework beyond simple monoaromatic phenylacetic acids, creating opportunities for enhanced binding interactions and modified pharmacological profiles.
Within the specific subcategory of biphenyl-substituted phenylacetic acids, 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid represents one example of how halogen substitution can be employed to modulate molecular properties. Comparative analysis with related compounds such as 4-Biphenylacetic acid (also known as Felbinac), which bears the Chemical Abstracts Service number 5728-52-9 and molecular formula C14H12O2, reveals the structural impact of chlorine substitution. The replacement of a hydrogen atom with chlorine in the 3'-position introduces both electronic and steric perturbations that can significantly alter the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Additional members of this compound class include hydroxyl-substituted derivatives such as 2-[4-(4-hydroxyphenyl)phenyl]acetic acid, which demonstrates how different substituents can be employed to achieve specific property modifications. The systematic study of these structure-activity relationships within the phenylacetic acid framework has provided valuable insights into the design principles governing biological activity in this important class of compounds.
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid represents a substituted biphenyl derivative with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol [1] [2]. The compound features a characteristic biphenyl backbone consisting of two phenyl rings connected by a single carbon-carbon bond, with specific substitution patterns that define its molecular architecture [1] [3].
The primary structural components include a biphenyl core system where the 4-position of one phenyl ring carries an acetic acid functional group (-CH₂COOH), while the 3'-position of the opposite ring bears a chlorine substituent [1] [2]. This asymmetric substitution pattern creates a distinct molecular geometry that influences both the physical and chemical properties of the compound [4] [5].
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] [2] |
| Molecular Weight | 246.69 g/mol | [1] [3] |
| CAS Number | 5001-94-5 | [1] [2] |
| SMILES Code | O=C(O)CC1=CC=C(C2=CC=CC(Cl)=C2)C=C1 | [1] |
| InChI Key | OFYYGQTZEFSIM-UHFFFAOYSA-N | [2] |
The biphenyl framework exhibits a non-planar conformation due to steric interactions between ortho hydrogen atoms on adjacent rings [5] [6]. This structural feature is fundamental to understanding the compound's three-dimensional architecture and subsequent molecular interactions [7] [8].
The acetic acid side chain at the 4-position introduces additional conformational flexibility through rotation around the C-CH₂ bond, creating multiple possible orientations relative to the biphenyl plane [5] [9]. The carboxylic acid functionality provides sites for hydrogen bonding interactions, significantly influencing the compound's solid-state packing arrangements [10] [11].
The conformational behavior of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is primarily governed by the torsional freedom around the central biphenyl C-C bond [5] [6]. Computational studies on related biphenyl derivatives indicate that the inter-ring dihedral angle typically ranges from 20° to 60°, depending on substitution patterns and environmental conditions [6] [7].
For chlorinated biphenyl compounds, the presence of chlorine substituents significantly influences the torsional potential energy surface [5] [12]. The chloro substituent at the 3'-position creates electronic and steric effects that modify the preferred conformational states compared to unsubstituted biphenyl systems [13] [14].
| Conformational Parameter | Typical Range | Reference |
|---|---|---|
| Inter-ring Dihedral Angle | 20-60° | [6] [7] |
| Biphenyl Twist Angle (Cl-substituted) | 38-53° | [6] [8] |
| Rotational Energy Barrier | 1.4-2.0 kJ/mol | [6] [9] |
| Preferred Conformation | Twisted | [5] [12] |
Density functional theory calculations on biphenyl derivatives demonstrate that the torsional profile exhibits multiple energy minima corresponding to different conformational states [9] [15]. The 3'-chloro substitution pattern introduces asymmetry in the potential energy surface, leading to preferred conformations that deviate from the symmetric twisted forms observed in unsubstituted biphenyl [5] [12].
The acetic acid substituent contributes additional conformational complexity through its own internal degrees of freedom [10] [9]. The orientation of the carboxylic acid group relative to the biphenyl plane can adopt various conformations, with stabilization achieved through intramolecular interactions or intermolecular hydrogen bonding in condensed phases [16] [17].
Molecular dynamics simulations reveal that the compound exhibits dynamic conformational behavior at ambient temperatures, with rapid interconversion between conformational states separated by relatively low energy barriers [9] [18]. This conformational flexibility has important implications for the compound's interaction with biological targets and crystalline packing arrangements [11] [19].
The crystalline structure of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid reflects the complex interplay between molecular geometry, intermolecular interactions, and packing efficiency [20] [11]. Crystallographic studies of related chlorinated biphenyl derivatives provide insights into the structural parameters governing solid-state organization [20] [8].
Crystal packing in biphenyl derivatives is typically dominated by aromatic π-π stacking interactions, C-H···π contacts, and hydrogen bonding involving polar functional groups [11] [21]. The presence of the chlorine substituent introduces additional halogen bonding possibilities that can influence crystal structure stability and packing motifs [20] [14].
| Crystal Parameter | Typical Values | Related Compounds |
|---|---|---|
| Space Group | P21/c, P-1 | [20] [11] |
| Density | 1.35-1.45 g/cm³ | [20] [8] |
| Unit Cell Volume | 1200-1500 ų | [11] [19] |
| Z Value | 4-8 | [20] [11] |
| Inter-ring Distance | 3.4-3.8 Å | [11] [21] |
The carboxylic acid functionality plays a crucial role in crystal structure determination through the formation of hydrogen-bonded networks [10] [17]. These interactions typically result in dimeric or chain-like arrangements where adjacent molecules are linked through O-H···O hydrogen bonds between carboxylic acid groups [22] [11].
X-ray crystallographic analysis of similar compounds reveals that the biphenyl moieties often adopt non-planar conformations in the solid state, with inter-ring dihedral angles ranging from 40° to 60° [20] [8]. The specific angle depends on the balance between intramolecular strain and intermolecular packing forces [11] [21].
The chlorine substituent influences crystal packing through both steric effects and electronic interactions [14] [23]. Halogen bonding involving the chlorine atom can contribute to the overall stability of the crystal structure and may direct specific molecular orientations within the crystal lattice [20] [11].
The stereochemical aspects of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid are primarily related to the conformational preferences of the biphenyl system and the orientation of substituents [5] [7]. While the compound does not contain traditional chiral centers, it exhibits conformational chirality due to the restricted rotation around the biphenyl bond [6] [9].
The asymmetric substitution pattern creates two distinct faces of the molecule, leading to potential diastereomeric relationships in intermolecular interactions [11] [19]. This pseudochiral behavior becomes particularly relevant in biological contexts where molecular recognition depends on specific three-dimensional arrangements [5] [14].
| Stereochemical Feature | Description | Impact |
|---|---|---|
| Conformational Chirality | Restricted biphenyl rotation | Molecular recognition [5] |
| Facial Selectivity | Asymmetric substitution | Binding specificity [14] |
| Rotational Isomerism | Multiple conformers | Dynamic behavior [9] |
| Pseudosymmetry | Near-symmetric geometry | Crystal packing [11] |
The energy barriers for conformational interconversion determine the timescale of stereochemical exchange [9] [15]. At ambient temperatures, the barriers are typically low enough to allow rapid equilibration between conformers, resulting in dynamic stereochemical behavior [6] [18].
In crystalline environments, the stereochemical preferences are influenced by packing constraints and intermolecular interactions [11] [21]. The solid-state conformation may differ significantly from the preferred gas-phase geometry due to crystal packing forces and hydrogen bonding requirements [20] [19].
The chlorine substituent position affects the overall molecular symmetry and can influence the relative stability of different conformational states [5] [12]. This asymmetry in substitution leads to preferential adoption of specific conformational arrangements that optimize both intramolecular and intermolecular interactions [13] [14].
The chlorine substituent at the 3'-position exerts significant electronic effects on the biphenyl system through both inductive and resonance mechanisms [24] [14]. The electronegative chlorine atom withdraws electron density from the aromatic ring, creating localized charge distributions that influence the compound's chemical reactivity and physical properties [5] [12].
Computational studies using density functional theory methods reveal that chlorine substitution produces distinct changes in the molecular electrostatic potential surface [5] [12]. The chlorine atom bears a partial negative charge while creating electron deficiency in the aromatic carbon framework, particularly at positions ortho and para to the substituent [24] [14].
| Electronic Property | Effect of Cl Substitution | Magnitude |
|---|---|---|
| Dipole Moment | Increased polarization | 1.5-2.5 D [5] [12] |
| HOMO Energy | Stabilization | -0.2 to -0.4 eV [24] [25] |
| LUMO Energy | Stabilization | -0.1 to -0.3 eV [24] [25] |
| Electrostatic Potential | Localized negative region | -50 to -70 kcal/mol [5] [12] |
| Bond Polarization | Enhanced C-Cl dipole | 1.7-1.9 D [24] [14] |
The electronic effects extend beyond the immediate vicinity of the chlorine substituent through the conjugated π-system of the biphenyl framework [5] [24]. This delocalization creates subtle but measurable changes in electron density distribution throughout the molecule, affecting properties such as aromatic reactivity and intermolecular interactions [14] [12].
Natural bond orbital analysis demonstrates that the chlorine substituent participates in both σ and π interactions with the aromatic system [24] [26]. The lone pairs on chlorine can engage in weak π-donation to the aromatic ring, partially offsetting the strong σ-withdrawing effect [5] [14].
The electronic distribution changes induced by chlorine substitution have important implications for molecular recognition and binding interactions [14] [12]. The altered electrostatic potential surface affects the compound's ability to form specific intermolecular contacts, influencing both crystal packing arrangements and potential biological activity [5] [11].